molecular formula C17H16N4O4S B4280873 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B4280873
M. Wt: 372.4 g/mol
InChI Key: RVXGLDQIVJHEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, also known as BIS, is a chemical compound that has been extensively studied for its potential use in scientific research. BIS is a fluorescent dye that has been used in a variety of applications, including in vitro and in vivo imaging, protein labeling, and as a biosensor.

Scientific Research Applications

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been used in a variety of scientific research applications, including fluorescence microscopy, protein labeling, and as a biosensor. N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have high quantum yield, photostability, and brightness, making it an ideal fluorescent dye for imaging applications. N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has also been used to label proteins, allowing for the visualization of protein localization and interactions. Additionally, N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been used as a biosensor for the detection of various analytes, including glucose and ions.

Mechanism of Action

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a higher wavelength. The mechanism of action of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide as a biosensor involves the binding of the analyte to the dye, resulting in a change in fluorescence intensity. The mechanism of action of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide as a protein label involves the covalent attachment of the dye to the protein, resulting in the visualization of the protein through fluorescence microscopy.
Biochemical and Physiological Effects
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have low cytotoxicity, making it a safe option for in vitro and in vivo imaging applications. N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has also been shown to have low nonspecific binding, allowing for specific labeling of proteins and detection of analytes.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in lab experiments include its high quantum yield, photostability, and brightness, making it an ideal fluorescent dye for imaging applications. Additionally, N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has low cytotoxicity and nonspecific binding, making it a safe option for in vitro and in vivo experiments. The limitations of using N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide include its relatively high cost compared to other fluorescent dyes and its limited applications in certain types of experiments.

Future Directions

For the use of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in scientific research include the development of new biosensors and protein labeling techniques using N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide. Additionally, the use of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in combination with other imaging techniques, such as super-resolution microscopy, could lead to new insights into cellular processes. Further research is also needed to fully understand the mechanism of action of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide and its potential applications in other areas of scientific research.
Conclusion
In conclusion, N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, or N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, is a fluorescent dye that has been extensively studied for its potential use in scientific research. N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have high quantum yield, photostability, and brightness, making it an ideal fluorescent dye for imaging applications. N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has also been used to label proteins and as a biosensor for the detection of various analytes. Further research is needed to fully understand the potential applications of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in scientific research.

properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c22-17(21-10-1-2-11-21)12-6-8-13(9-7-12)20-26(23,24)15-5-3-4-14-16(15)19-25-18-14/h3-9,20H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXGLDQIVJHEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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